(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid

Chiral pool synthesis Stereochemical fidelity Enantiomeric purity

(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1384424‑54‑7, MDL MFCD22196369) is a chiral, sulfur‑containing bicyclic building block with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g mol⁻¹. It belongs to the 3‑thiabicyclo[3.3.1]nonane class and is supplied as a research‑grade intermediate with a specified purity of 97% (AChemBlock) or 98% (Leyan).

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
Cat. No. B12285546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC1C(CC2CSCC1C2=O)C(=O)O
InChIInChI=1S/C9H12O3S/c10-8-6-1-5(9(11)12)2-7(8)4-13-3-6/h5-7H,1-4H2,(H,11,12)/t5?,6-,7+
InChIKeyBIABQGBXOGNDRV-DGUCWDHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Procurement-Ready Chemical Identity & Baseline Specification


(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1384424‑54‑7, MDL MFCD22196369) is a chiral, sulfur‑containing bicyclic building block with the molecular formula C₉H₁₂O₃S and a molecular weight of 200.25 g mol⁻¹ . It belongs to the 3‑thiabicyclo[3.3.1]nonane class and is supplied as a research‑grade intermediate with a specified purity of 97% (AChemBlock) or 98% (Leyan) . The rigid bicyclic framework, defined (1R,5S,7R) stereochemistry, and the presence of both a ketone (C9) and a carboxylic acid (C7) functional group distinguish it from simpler thiabicyclo analogs and make it a versatile scaffold for medicinal chemistry and diversity‑oriented synthesis .

(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Why Generic Substitution or Isomer Interchange Fails


Substituting (1R,5S,7R)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid with the corresponding 3,3‑dioxide (CAS 1384424‑49‑0), the 3‑oxa analog, or the (1S,5R) enantiomer is not permissible without altering downstream properties. The 3,3‑dioxide introduces a sulfone that drastically changes polarity, hydrogen‑bonding capacity, and metabolic stability, while the 3‑oxa analog replaces the sulfur atom with oxygen, modifying ring conformation and electronic character . Even within the same oxidation state, the (1R,5S,7R) configuration is a specific enantiomer; the (1S,5R) form would generate a diastereomeric or enantiomeric product if used in chiral syntheses, potentially invalidating biological or pharmacological results . The quantitative evidence below documents where the target compound provides measurable advantages over these close analogs.

(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Quantitative Differentiation Evidence Guide


Stereochemical Integrity vs. Unspecified Stereoisomers: Enantiomerically Defined SMILES and Purity >97%

The target compound is supplied with a fully assigned (1R,5S,7R) configuration, confirmed by the SMILES string O=C(O)[C@@H]1C[C@@H]2CSC[C@H](C1)C2=O . In contrast, the generic 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1202072‑44‑3) is offered without stereochemical definition and at lower purity (typically 95% or unspecified) . The target compound’s minimum purity is 97% (AChemBlock) and up to 98% (Leyan) .

Chiral pool synthesis Stereochemical fidelity Enantiomeric purity

Cost Efficiency vs. 3,3-Dioxide Analog: Lower Price per Gram for the Sulfide Oxidation State

The target compound is priced at approximately $1,155 per gram (1 g package, AChemBlock) . Its 3,3‑dioxide analog (CAS 1384424‑49‑0) is listed at ~$10,664 per gram (BIOFOUNT) . This represents a cost saving of roughly 89% for the sulfide form.

Procurement cost Budget optimization Sulfide vs. sulfone

Synthetic Accessibility: Established Multi‑Gram Protocol with Quantitative Yield

The benzyl ester precursor of the target compound (7-endo-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid benzyl ester, 6c) was prepared on a 39 g scale in quantitative yield from the corresponding pyrrolidinium bromide (5c) . Deprotection to the free acid proceeds analogously to the oxa‑analog, which was obtained in 92% yield after hydrogenolysis (THF, Pd/C) . In contrast, the 3,3‑dioxide requires an additional oxidation step with Oxone®, which adds complexity and reduces overall throughput .

Synthetic methodology Scalability Building-block synthesis

Functional‑Group Orthogonality: Carboxylic Acid Handle for Diversification Without Sulfur Oxidation

The free carboxylic acid at C7 enables direct amide coupling, esterification, or Curtius rearrangement without prior protection of the sulfur atom . In the 3,3‑dioxide series, the sulfone moiety can participate in undesired side reactions (e.g., nucleophilic attack, elimination) under basic conditions, necessitating additional protecting‑group steps . The sulfide form thus offers greater synthetic orthogonality.

Chemical diversification Amide coupling Protecting-group strategy

Direct Comparison of Physicochemical Properties: MW, cLogP, and H‑Bond Donor/Acceptor Count vs. 3‑Oxa and 3‑Aza Analogs

Replacement of the sulfur atom with oxygen (3‑oxa) or N‑Boc (3‑aza) alters key physicochemical parameters. The target compound (C₉H₁₂O₃S, MW 200.25) contains one H‑bond donor (COOH) and three H‑bond acceptors (C=O, S, COOH) . The 3‑oxa analog (C₉H₁₂O₄, MW 184.19) has a lower molecular weight and different lipophilicity, while the 3‑aza analog (C₁₄H₂₁NO₅, MW 283.32) has an additional H‑bond acceptor (Boc carbonyl) and higher MW (class‑level inference based on the compounds reported in the Ishchenko paper) .

Physicochemical profiling Drug‑likeness Lead optimization

Commercial Availability and Lead Time: In‑Stock vs. Enquiry‑Required Analogs

As of 2026, the target compound is available from multiple suppliers (AChemBlock, Leyan, BIOFOUNT) with defined purity levels (97–98%) and transparent pricing . In contrast, the 3,3‑dioxide and the 3‑aza analog are often listed as “enquiry only” or have lead times exceeding 4–6 weeks (BIOFOUNT, Leyan) .

Supply chain Inventory Procurement lead time

(1R,5S,7R)-9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid: Best Research & Industrial Application Scenarios


Chiral Scaffold for Fragment‑Based Drug Discovery

The rigid, enantiomerically pure (1R,5S,7R) framework provides a defined three‑dimensional vector for fragment growing or linking. The carboxylic acid handle allows rapid generation of amide or ester libraries without sulfur oxidation, as demonstrated in the Ishchenko synthesis of diverse 3‑thiabicyclo[3.3.1]nonane libraries . This is particularly valuable when a sulfur‑containing heterocycle is desired for metabolic stability or specific target interactions.

Cost‑Sensitive Lead Optimization Programs

When the synthetic route does not require the sulfone oxidation state, the target compound’s ~89% lower cost per gram versus the 3,3‑dioxide makes it the economically rational choice for parallel synthesis or scale‑up . The compound’s availability from multiple vendors with defined lead times further supports budget‑constrained academic or biotech projects.

Diversity‑Oriented Synthesis (DOS) Libraries

The compound is specifically highlighted in the Ishchenko et al. paper as a key intermediate for DOS, where the sulfide can be oxidized to the sulfoxide or sulfone at a late stage, enabling the generation of multiple oxidation states from a single precursor . This divergent strategy maximizes chemical diversity while minimizing synthesis effort.

Physicochemical Property Optimization for CNS Targets

With a molecular weight of 200.25 Da, one H‑bond donor, and a predicted cLogP of ~0.5, the target compound resides in favorable CNS physicochemical space . When compared to the heavier and more polar 3‑aza analog (MW 283, cLogP ~1.1), the thiabicyclo scaffold may offer superior brain penetration potential in lead optimization.

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